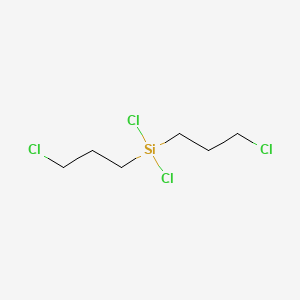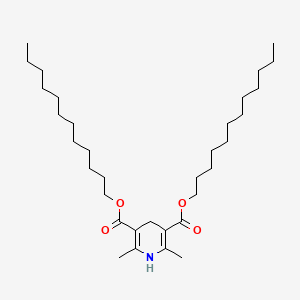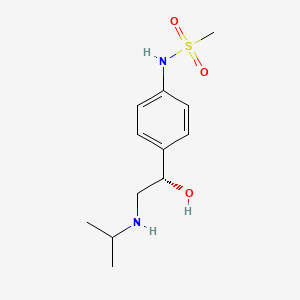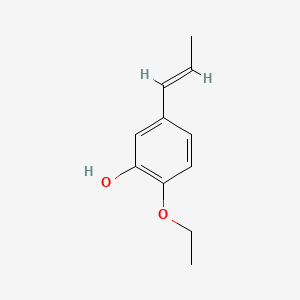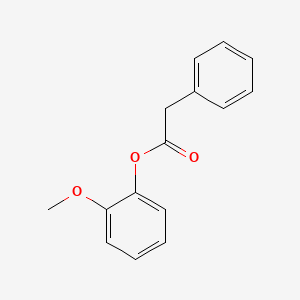
Métaborate de potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium metaborate is an inorganic compound with the chemical formula KBO₂. It is a white, crystalline solid that is soluble in water. Potassium metaborate is commonly used in various industrial and scientific applications due to its unique chemical properties.
Applications De Recherche Scientifique
Potassium metaborate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other boron-containing compounds.
Biology: Studied for its potential use in biological systems due to its boron content.
Medicine: Investigated for its potential therapeutic properties, particularly in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the production of specialty glasses and ceramics, as well as in the formulation of cleaning agents and detergents.
Mécanisme D'action
Target of Action
Potassium metaborate primarily targets bacterial cells, such as Pectobacterium carotovorum, a common bacterial disease occurring in fruits and vegetables . It has been found to be effective in inhibiting the growth of this bacterium .
Mode of Action
Potassium metaborate interacts with its targets by altering their growth conditions. It has been observed to completely inhibit the growth of Pectobacterium carotovorum at a concentration of 100 mM, both at pH 9.2 and after adjustment to pH 7.0 . This suggests that potassium metaborate disrupts the optimal pH conditions necessary for bacterial growth.
Biochemical Pathways
It is known that potassium plays a crucial role in various cellular processes, including osmoregulation, regulation of membrane potential, and cotransport of sugars . Alterations in potassium homeostasis can have significant effects on these processes .
Pharmacokinetics
It is known that potassium, in general, is an essential macronutrient that can be absorbed and distributed throughout the body . The metabolism and excretion of potassium metaborate would likely involve its breakdown into potassium and borate ions, which could then be separately processed by the body.
Result of Action
The primary result of potassium metaborate’s action is the inhibition of bacterial growth. For instance, it has been shown to effectively kill Pectobacterium carotovorum cells, leading to a significant reduction in soft rot incidence on inoculated tomato fruit . This suggests that potassium metaborate could be used as an effective bactericide.
Action Environment
The action of potassium metaborate can be influenced by environmental factors such as pH and concentration. For example, its bactericidal activity against Pectobacterium carotovorum was observed at a specific pH and concentration . This indicates that the efficacy and stability of potassium metaborate can be affected by changes in environmental conditions.
Analyse Biochimique
Biochemical Properties
Potassium metaborate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It exhibits antioxidative, antimicrobial, and antibiofilm properties . The compound interacts with enzymes such as catalase and superoxide dismutase, enhancing their activity and thereby contributing to the reduction of oxidative stress. Potassium metaborate also interacts with microbial proteins, inhibiting their growth and biofilm formation . These interactions are crucial for its application in biomedical and environmental solutions.
Cellular Effects
Potassium metaborate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to decrease the level of prooxidant species and increase the antioxidant status in fibroblast cells . This compound also affects cytokine levels, reducing inflammation and promoting wound healing in infected models . Additionally, potassium metaborate impacts cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing energy production and cellular homeostasis.
Molecular Mechanism
At the molecular level, potassium metaborate exerts its effects through several mechanisms. It binds to specific biomolecules, altering their structure and function. For instance, potassium metaborate can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . It also activates other enzymes by inducing conformational changes that enhance their catalytic efficiency. Furthermore, potassium metaborate can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The effects of potassium metaborate in laboratory settings can change over time due to its stability and degradation properties. Studies have shown that potassium metaborate remains stable under various conditions, but its activity can decrease over prolonged periods due to gradual degradation . Long-term exposure to potassium metaborate has been observed to maintain its antioxidative and antimicrobial properties, although the extent of these effects may diminish over time . These temporal changes are important considerations for its application in biochemical and industrial processes.
Dosage Effects in Animal Models
The effects of potassium metaborate vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as enhanced antioxidant activity and reduced inflammation . At higher doses, potassium metaborate can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s beneficial properties are maximized at specific concentrations, beyond which adverse effects become prominent. These dosage-dependent effects are critical for determining the safe and effective use of potassium metaborate in various applications.
Metabolic Pathways
Potassium metaborate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It participates in the borate metabolism pathway, where it is converted to boric acid and other boron-containing compounds . This conversion is facilitated by enzymes such as borate dehydrogenase and borate reductase. Potassium metaborate also influences the levels of key metabolites, including reactive oxygen species and antioxidants, thereby modulating cellular redox balance and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, potassium metaborate is transported and distributed through specific transporters and binding proteins. It is taken up by cells via potassium channels and transporters, which facilitate its movement across the cell membrane . Once inside the cell, potassium metaborate can bind to intracellular proteins and organelles, influencing its localization and accumulation. The distribution of potassium metaborate within tissues is also regulated by its interaction with extracellular matrix components and cell surface receptors .
Subcellular Localization
Potassium metaborate exhibits distinct subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, potassium metaborate can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals . These subcellular localizations are crucial for its role in modulating cellular processes and maintaining cellular homeostasis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium metaborate can be synthesized through the reaction of potassium hydroxide (KOH) with boric acid (H₃BO₃). The reaction typically occurs in an aqueous solution and can be represented by the following equation:
KOH+H3BO3→KBO2+2H2O
Industrial Production Methods
In industrial settings, potassium metaborate is produced by reacting potassium carbonate (K₂CO₃) with boric acid. The reaction is carried out at elevated temperatures to ensure complete conversion. The resulting product is then purified through crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium metaborate undergoes various chemical reactions, including:
Oxidation: Potassium metaborate can be oxidized to form potassium tetraborate (K₂B₄O₇).
Reduction: It can be reduced to form potassium borohydride (KBH₄).
Substitution: Potassium metaborate can participate in substitution reactions with other metal cations to form different metaborate salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Reactions typically occur in aqueous solutions with the presence of other metal salts.
Major Products Formed
Oxidation: Potassium tetraborate (K₂B₄O₇)
Reduction: Potassium borohydride (KBH₄)
Substitution: Various metal metaborates
Comparaison Avec Des Composés Similaires
Potassium metaborate can be compared with other metaborates, such as sodium metaborate (NaBO₂) and lithium metaborate (LiBO₂). While all these compounds share similar chemical properties, potassium metaborate is unique due to its higher solubility in water and its specific applications in various fields.
Similar Compounds
- Sodium metaborate (NaBO₂)
- Lithium metaborate (LiBO₂)
- Calcium metaborate (Ca(BO₂)₂)
Potassium metaborate stands out due to its versatility and effectiveness in a wide range of applications, making it a valuable compound in both scientific research and industrial processes.
Propriétés
Numéro CAS |
13709-94-9 |
|---|---|
Formule moléculaire |
BHKO2 |
Poids moléculaire |
82.92 g/mol |
Nom IUPAC |
potassium;oxido(oxo)borane |
InChI |
InChI=1S/BHO2.K/c2-1-3;/h2H; |
Clé InChI |
JIIRZMPEMKJKSA-UHFFFAOYSA-N |
SMILES |
B(=O)[O-].[K+] |
SMILES canonique |
B(=O)O.[K] |
Color/Form |
White hexagonal crystals |
Densité |
Approximately 2.3 g/cu cm |
melting_point |
947 °C |
Key on ui other cas no. |
13709-94-9 |
Description physique |
Liquid |
Pictogrammes |
Irritant; Health Hazard |
Solubilité |
Insoluble in ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II)](/img/structure/B1584945.png)


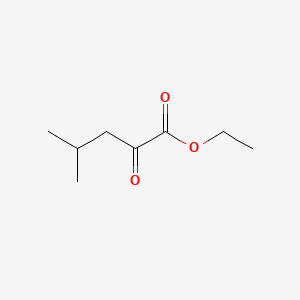

![Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-](/img/structure/B1584952.png)
